Introduction: The Significance of Halogenated Imidazoles
Introduction: The Significance of Halogenated Imidazoles
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 4,5-diiodo-1,2-dimethyl-1H-imidazole
The imidazole ring is a foundational five-membered heterocyclic moiety, comprising three carbon and two nitrogen atoms, that is integral to numerous biologically active molecules and advanced materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The strategic introduction of halogen atoms, particularly iodine, onto the imidazole core dramatically enhances its synthetic utility. The carbon-iodine (C-I) bond serves as a versatile functional handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are cornerstones of modern drug discovery and material science.
This guide focuses on a specific, highly functionalized derivative: 4,5-diiodo-1,2-dimethyl-1H-imidazole . We will provide an in-depth examination of its core physicochemical properties, centered around its molecular weight, and present a detailed, field-proven protocol for its synthesis from commercially available starting materials. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this valuable synthetic intermediate.
Core Physicochemical Properties
The defining characteristics of 4,5-diiodo-1,2-dimethyl-1H-imidazole are crucial for its application in synthetic chemistry, influencing reaction kinetics, solubility, and purification strategies. The molecular weight, in particular, is a fundamental constant for stoichiometric calculations and analytical characterization.
Quantitative Data Summary
A summary of the key quantitative properties for 4,5-diiodo-1,2-dimethyl-1H-imidazole (CAS No: 13369-82-9) is presented below.[2]
| Property | Value | Unit |
| Molecular Weight | 347.923 | g/mol |
| Exact Mass | 347.86204 | g/mol |
| Molecular Formula | C₅H₆I₂N₂ | - |
| Density | 2.61 | g/cm³ |
| Boiling Point | 367.3 | °C |
| Flash Point | 175.9 | °C |
| Refractive Index | 1.762 | - |
| Vapor Pressure | 2.92E-05 | mmHg at 25°C |
Structural and Property Overview Diagram
The following diagram illustrates the chemical structure and highlights the key properties of the molecule.
Caption: Chemical structure and key properties of the target compound.
Synthesis Protocol: Electrophilic Iodination of 1,2-Dimethylimidazole
The synthesis of 4,5-diiodo-1,2-dimethyl-1H-imidazole is most effectively achieved via the direct electrophilic iodination of the 1,2-dimethylimidazole precursor. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack, and the C4 and C5 positions are particularly activated. The following protocol is a self-validating system designed for high yield and purity.
Causality Behind Experimental Choices:
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Starting Material: 1,2-Dimethylimidazole (CAS: 1739-84-0) is chosen as it already possesses the required methyl groups at the N1 and C2 positions.[3] Its molecular weight is 96.13 g/mol .[4]
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Iodinating Agent: Molecular iodine (I₂) is the electrophile. It is readily available and effective for this transformation. An excess (greater than 2.0 equivalents) is used to drive the reaction to completion and ensure di-substitution.
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Base: Sodium hydroxide (NaOH) is used to deprotonate the imidazole ring in situ (if any N-H tautomer exists, though unlikely with N1-methylation) and, more importantly, to neutralize the hydroiodic acid (HI) byproduct that is formed. This is critical because the accumulation of acid would protonate the imidazole nitrogen, deactivating the ring towards further electrophilic substitution.
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Solvent System: A mixture of an organic solvent like Tetrahydrofuran (THF) and water is often employed. THF helps to solubilize the organic starting material and the iodine, while the aqueous phase dissolves the base and the salt byproduct, facilitating a clean reaction.[5]
Detailed Step-by-Step Methodology
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Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,2-dimethylimidazole (4.81 g, 50 mmol).
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Dissolution: Add 100 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water. Stir the mixture at room temperature until the starting material is fully dissolved.
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Basification: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sodium hydroxide (4.40 g, 110 mmol, 2.2 eq) in 20 mL of water. The addition should be done dropwise to maintain the low temperature.
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Iodine Addition: In a separate beaker, dissolve molecular iodine (27.9 g, 110 mmol, 2.2 eq) in 50 mL of THF. Transfer this iodine solution to the dropping funnel.
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Iodination Reaction: Add the iodine solution dropwise to the cooled, basic solution of 1,2-dimethylimidazole over a period of 60-90 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition. The deep brown color of the iodine should gradually fade as it is consumed.
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Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete di-iodination.
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Work-up & Quenching: Cool the reaction mixture in an ice bath. Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color disappears and a pale yellow or off-white precipitate forms.
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Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether (2 x 15 mL) to remove residual water and organic impurities.
-
Purification & Drying: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis process.
Caption: Step-by-step workflow for the synthesis of the target compound.
Potential Applications in Research and Development
4,5-diiodo-1,2-dimethyl-1H-imidazole is not an end-product but a highly valuable intermediate. Its utility stems directly from the two reactive C-I bonds.
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Medicinal Chemistry: The diiodo-imidazole core can be elaborated through sequential or dual cross-coupling reactions. This allows for the rapid generation of diverse libraries of complex, multi-substituted imidazoles. These new chemical entities can be screened for biological activity against various therapeutic targets.[5]
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Material Science: The rigid, planar imidazole core and the potential for creating extended conjugated systems through C-C bond formation make this compound an attractive building block for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[5]
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Ligand Synthesis: The nitrogen atoms of the imidazole ring can coordinate with metal centers, while the C4 and C5 positions can be functionalized to tune the steric and electronic properties of the resulting ligand. This is useful in the development of novel catalysts for organic synthesis.[5]
Safety and Handling
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GHS Hazard Classification (Anticipated):
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Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
References
-
Alchemist-chem (n.d.). 4,5-Diiodo-imidazole Supplier China. Retrieved from [Link]
- Google Patents. (2021). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
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Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
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PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,2-disubstituted-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt. Retrieved from [Link]
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gChem. (n.d.). DMSO/I2: Simple and Green Syntheses of Imidazoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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American Chemical Society. (n.d.). Reactions of imidazole-2-thiones with molecular iodine. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect. Retrieved from [Link]
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